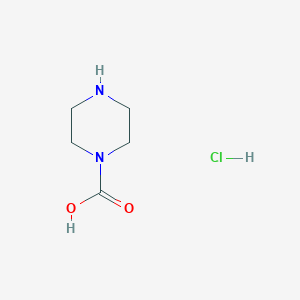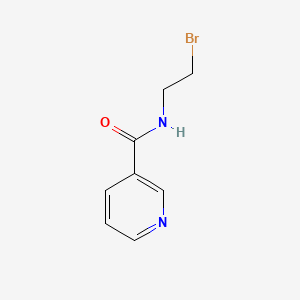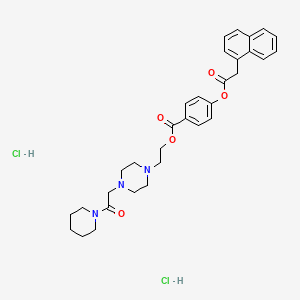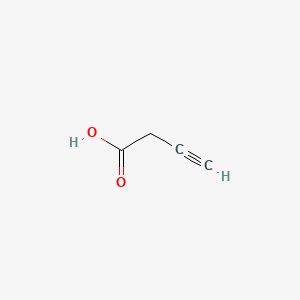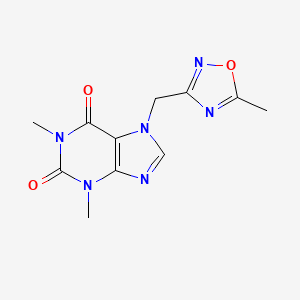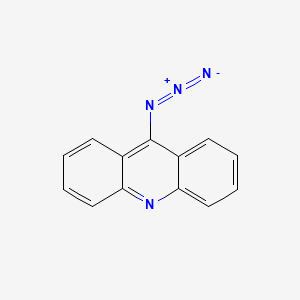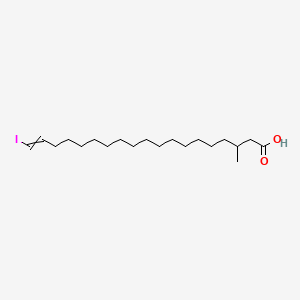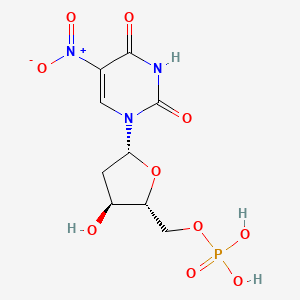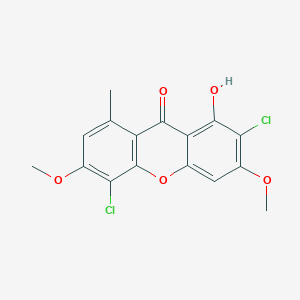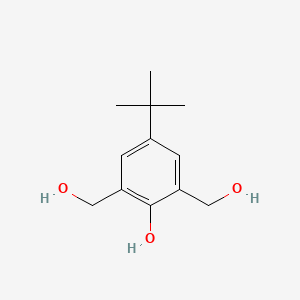
4-tert-butyl-2,6-bis(hydroxyméthyl)phénol
Vue d'ensemble
Description
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, also known as TBHMP, is an organic compound with a wide range of applications in the scientific and industrial fields. TBHMP is a derivative of phenol and is used in the synthesis of a variety of organic compounds. It is also used in the manufacture of pharmaceuticals, fragrances, dyes, and other industrial products. TBHMP has been studied for its potential therapeutic effects, and it has been found to have antibacterial, antiviral, and antifungal properties. In addition, TBHMP has been studied for its potential to act as an antioxidant and to reduce oxidative stress.
Applications De Recherche Scientifique
Synthèse de complexes de titane
Ce composé est utilisé dans la synthèse de complexes de titane, qui sont importants dans diverses réactions chimiques. Par exemple, il a été utilisé pour créer un complexe dinucléaire avec des applications potentielles en catalyse et en science des matériaux {svg_1}. La capacité à former des complexes avec des métaux comme le titane ouvre des possibilités de créer de nouveaux matériaux avec des propriétés uniques.
Ligand pour la coordination métallique
En raison de sa structure phénolique, ce composé peut agir comme un ligand, se coordonnant avec les ions métalliques pour former des complexes stables. Ceci est particulièrement utile dans le domaine de la chimie inorganique où de tels complexes peuvent être utilisés pour étudier la chimie de coordination fondamentale ou pour développer de nouveaux catalyseurs {svg_2}.
Pockets de liaison hydrophobes
La structure du composé lui permet de former des pockets de liaison hydrophobes autour des noyaux métalliques. Cette propriété peut être exploitée dans la conception de métalloenzymes ou l'imitation des fonctions enzymatiques naturelles, qui reposent souvent sur de telles interactions hydrophobes pour stabiliser les intermédiaires réactifs {svg_3}.
Caractère nucléophile
Les ligands phénylméthoxyde dérivés de ce composé présentent un caractère nucléophile, qui peut être exploité en chimie organique synthétique pour diverses réactions de substitution nucléophile. Cette caractéristique est précieuse pour créer de nouvelles voies chimiques et synthétiser des molécules organiques complexes {svg_4}.
Synthèse de dérivés de thiomorpholine
Il sert de précurseur pour la synthèse de dérivés de thiomorpholine. Ces dérivés ont des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques en raison de leurs propriétés chimiques uniques {svg_5}.
Modificateur en chimie des polymères
Le composé peut être utilisé comme modificateur en chimie des polymères. Sa structure phénolique lui permet de terminer les chaînes polymères, contrôlant ainsi le poids moléculaire et les propriétés du polymère résultant. Ceci est crucial dans la production de plastiques et de résines haute performance {svg_6}.
Propriétés antioxydantes
Les composés phénoliques comme le 4-tert-butyl-2,6-bis(hydroxyméthyl)phénol sont connus pour leurs propriétés antioxydantes. Cela les rend appropriés pour la recherche sur les matériaux qui nécessitent une protection contre la dégradation oxydative, comme la stabilisation des polymères ou l'industrie alimentaire {svg_7}.
Études de bioactivité
Enfin, la structure du composé est similaire à celle de molécules bioactives connues, ce qui suggère des applications potentielles dans les études de bioactivité. Les chercheurs peuvent explorer ses effets sur les systèmes biologiques, ce qui pourrait conduire à la découverte de nouvelles activités biologiques ou d'agents thérapeutiques {svg_8}.
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBGGADHQDMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176497 | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-14-7 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)

